Structural Uniqueness vs. Closest Cataloged Analogs: No Admissible Comparative Bioactivity Data Available
A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem BioAssay (conducted April 2026) returned zero primary research papers, zero patents with explicit exemplified data, and zero quantitative bioassay entries for CAS 1798974-47-6 or direct structural analogs with the identical 3-fluoro-2-(styrenylsulfonamido)benzoate scaffold [1]. The closest cataloged analog, 2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid (CAS 1281693-31-9), differs in fluoro position (2- vs. 3-), lacks the 4-methyl group on the styrenyl ring, and carries a carboxylic acid instead of a methyl ester—three simultaneous structural changes that preclude any reliable cross-study extrapolation . No quantitative head-to-head comparison, cross-study comparable data, or class-level inference with sufficient assay context was found in any admissible source. This evidence item is therefore classified as Supporting Evidence only, confirming the absence of procurement-relevant differentiation data rather than establishing it.
| Evidence Dimension | Biological activity (any target or assay) |
|---|---|
| Target Compound Data | No data found in admissible sources |
| Comparator Or Baseline | 2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid (CAS 1281693-31-9): no bioactivity data found |
| Quantified Difference | Not calculable |
| Conditions | N/A — no assay data available |
Why This Matters
Without quantitative comparative data, a procurement decision cannot be evidence-based; users must treat this compound as an uncharacterized research tool requiring de novo profiling.
- [1] PubMed and BindingDB searches for '1798974-47-6' and 'methyl 3-fluoro-2-(styrenylsulfonamido)benzoate' conducted April 2026. No results returned. View Source
